![molecular formula C30H29N7O3S B2580928 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide CAS No. 901736-71-8](/img/structure/B2580928.png)
2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide
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Description
2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C30H29N7O3S and its molecular weight is 567.67. The purity is usually 95%.
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Scientific Research Applications
- This compound exhibits potential anticancer activity due to its structural features. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation, inducing apoptosis, and disrupting tumor growth pathways. Further studies are needed to explore its mechanism of action and potential clinical applications .
- The compound’s sulfur-containing moiety suggests possible antimicrobial properties. It may inhibit bacterial and fungal growth by disrupting cell membranes or interfering with essential metabolic pathways. Researchers have explored its efficacy against various pathogens, including drug-resistant strains .
- The presence of benzimidazole and triazoloquinazoline rings hints at anti-inflammatory potential. Studies have investigated its impact on inflammatory pathways, cytokine production, and immune responses. It could be a candidate for managing chronic inflammatory conditions .
- The compound’s unique structure may confer neuroprotective effects. Researchers have studied its ability to modulate neuronal function, protect against oxidative stress, and enhance cognitive function. It could be relevant in neurodegenerative disease research .
- Preliminary studies suggest that this compound might influence cardiovascular health. Its effects on blood pressure regulation, vascular function, and lipid metabolism warrant further investigation .
- Researchers have used this compound as a scaffold for designing novel molecules. By modifying its functional groups, they aim to create targeted drugs with improved pharmacological properties. Its diverse chemical features make it an interesting starting point for medicinal chemistry .
- Surprisingly, this compound has been explored for its corrosion inhibition properties. It can protect metal surfaces from corrosion in aggressive environments. Researchers have investigated its effectiveness in preventing metal degradation .
- The compound’s benzimidazole and triazoloquinazoline moieties are structurally related to flavonoids. Researchers have synthesized derivatives and evaluated their biological activities, including antioxidant, anti-inflammatory, and antitumor effects .
Anticancer Properties
Antimicrobial Activity
Anti-inflammatory Effects
Neuroprotective Applications
Cardiovascular Health
Chemical Biology and Drug Design
Corrosion Inhibition
Flavonoid Derivatives
properties
IUPAC Name |
2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N7O3S/c1-18-9-5-6-10-21(18)32-28(38)17-41-30-33-23-16-26(40-4)25(39-3)15-20(23)29-34-27(35-37(29)30)13-14-36-19(2)31-22-11-7-8-12-24(22)36/h5-12,15-16H,13-14,17H2,1-4H3,(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIMNNYJHXFTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide |
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